Cas no 618091-07-9 ((5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE)

(5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE Chemical and Physical Properties
Names and Identifiers
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- (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE
- 618091-07-9
- AKOS024408725
- (5-amino-1-phenyl-1H-pyrazol-4-yl)(3-methylphenyl)methanone
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- Inchi: InChI=1S/C17H15N3O/c1-12-6-5-7-13(10-12)16(21)15-11-19-20(17(15)18)14-8-3-2-4-9-14/h2-11H,18H2,1H3
- InChI Key: PAYNTIBIKBNHHH-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N
Computed Properties
- Exact Mass: 277.12200
- Monoisotopic Mass: 277.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 60.9Ų
Experimental Properties
- PSA: 60.91000
- LogP: 3.57510
(5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE Security Information
(5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A049006063-1g |
(5-Amino-1-phenyl-1h-pyrazol-4-yl)(m-tolyl)methanone |
618091-07-9 | 95% | 1g |
$701.76 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739243-1g |
(5-Amino-1-phenyl-1h-pyrazol-4-yl)(m-tolyl)methanone |
618091-07-9 | 98% | 1g |
¥6197.00 | 2024-05-06 |
(5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE
Introduction to (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE and Its Significance in Modern Chemical Research
The compound with the CAS number 618091-07-9 is a fascinating molecule known as (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The presence of both amino and phenyl groups, combined with the methanone moiety, makes it a versatile scaffold for further chemical modifications and biological investigations.
In recent years, there has been a surge in research focused on heterocyclic compounds, particularly those containing pyrazole derivatives. Pyrazole-based molecules are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE contributes to its potential as a lead compound in drug discovery efforts.
One of the most compelling aspects of this compound is its ability to serve as a precursor for the synthesis of more complex molecules. The amino group at the 5-position of the pyrazole ring provides a site for further functionalization, while the phenyl and methyl groups attached to the methanone backbone offer additional opportunities for structural diversification. These features make it an attractive candidate for exploring new chemical pathways and developing novel therapeutic agents.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. For instance, researchers have demonstrated that certain pyrazole-based compounds can inhibit the activity of specific enzymes involved in cancer cell proliferation. The structural motif found in (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE aligns well with this trend, suggesting that it may exhibit similar biological activities. Further investigation into its pharmacological properties could uncover new treatment options for various diseases.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired pyrazole core. These methods not only enhance the efficiency of the synthesis but also allow for greater control over the molecular structure.
In addition to its synthetic significance, (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE has potential applications in material science. The combination of aromatic and heterocyclic rings can lead to materials with unique electronic properties, making them suitable for use in organic electronics and sensors. Ongoing research is exploring these possibilities, further expanding the utility of this compound beyond traditional pharmaceutical applications.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been used to predict the binding affinity of (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE to various biological targets. These simulations provide valuable insights into its potential mode of action and help guide experimental design. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate the discovery process and identify promising candidates for further development.
The future prospects for this compound are promising. As our understanding of molecular interactions continues to grow, so does the potential for discovering new therapeutic agents based on pyrazole derivatives. The unique structural features of (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(M-TOLYL)METHANONE position it as a key player in this ongoing research effort. By leveraging cutting-edge synthetic and analytical techniques, scientists are poised to unlock new possibilities in chemical biology and pharmaceutical development.
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